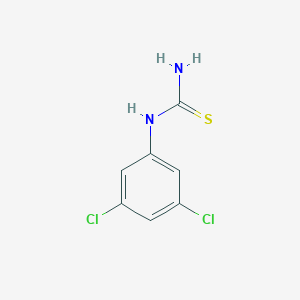
3,5-Dichlorophenylthiourea
Cat. No. B024775
Key on ui cas rn:
107707-33-5
M. Wt: 221.11 g/mol
InChI Key: BNJARXOEVLYKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04713382
Procedure details


To a mixture of 4 liters of acetone and 110 g (1.5 moles) of ammonium thiocyanate are added dropwise 173 g (1.23 moles) of benzoyl chloride. The reaction mixture is then heated for a further 15 minutes. Next, 200 g (1.23 moles) of 3,5-dichlorophenyl aniline dissolved in 200 ml of acetone are added. The mixture is then heated for a further 30 minutes, cooled and poured into 4 liters of water. The precipitate is collected and rinsed with 1 liter of water. The crystals are mixed with 2 liters of water containing 50 g of sodium hydroxide. The mixture is heated for 30 minutes and then cooled. The precipitate is collected to give 238 g (88%) of N-[3,5-dichlorophenyl]thiourea, m.p. 180° C.






Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[NH4+:4].C(Cl)(=O)C1C=CC=CC=1.[Cl:14][C:15]1[CH:16]=[C:17](NC2C=CC=CC=2)[CH:18]=[C:19]([Cl:21])[CH:20]=1.O>CC(C)=O>[Cl:14][C:15]1[CH:16]=[C:17]([NH:3][C:2]([NH2:4])=[S:1])[CH:18]=[C:19]([Cl:21])[CH:20]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
173 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[NH4+]
|
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then heated for a further 15 minutes
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated for a further 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is collected
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with 1 liter of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The crystals are mixed with 2 liters of water containing 50 g of sodium hydroxide
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)NC(=S)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 238 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
